molecular formula C18H13ClFN5S B2360588 7-((3-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863458-25-7

7-((3-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2360588
CAS No.: 863458-25-7
M. Wt: 385.85
InChI Key: TYDRGIXBFZBMRH-UHFFFAOYSA-N
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Description

7-((3-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C18H13ClFN5S and its molecular weight is 385.85. The purity is usually 95%.
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Biological Activity

7-((3-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structure, characterized by a triazolopyrimidine core and specific substituents, positions it as a candidate for various therapeutic applications, particularly in oncology.

Chemical Structure and Properties

The compound features a triazolopyrimidine framework with the following key attributes:

  • Molecular Formula : C₁₈H₁₄ClFN₅S
  • Molecular Weight : 351.4 g/mol
  • CAS Number : 863459-72-7

The substitution pattern of the compound significantly influences its biological interactions and reactivity. The presence of the chlorobenzyl and fluorobenzyl groups enhances its lipophilicity and potential binding affinity to biological targets.

Anticancer Properties

Research indicates that compounds within the triazolopyrimidine family exhibit significant anticancer activity. Specifically, studies have shown that this compound demonstrates promising cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Testing :
    • The compound was tested against human lung (A549), colon (HCT116), and breast (MCF-7) cancer cell lines.
    • Notably, it showed a strong inhibitory effect on the MCF-7 cell line with an IC50 comparable to doxorubicin, a standard chemotherapy drug.
Cell LineIC50 (µg/ml)Comparison to Doxorubicin
A5494.20±0.56Similar
HCT1165.60±1.22Less potent
MCF-72.90±0.27Comparable

These results suggest that the compound effectively inhibits cell proliferation and induces apoptosis in cancer cells.

  • Mechanism of Action :
    • The mechanism through which this compound exerts its anticancer effects may involve the promotion of tubulin polymerization and disruption of microtubule dynamics, which are critical for cell division and growth.

Enzyme Inhibition

In addition to its anticancer properties, preliminary studies suggest that this compound may act as an enzyme inhibitor. Specific interactions with molecular targets such as kinases or other enzymes could lead to alterations in cellular functions.

Case Studies and Research Findings

Several studies have explored the biological activity of triazolopyrimidine derivatives similar to this compound:

  • Study on Glycoside Derivatives :
    • A study synthesized various glycoside derivatives of triazolopyrimidines and evaluated their cytotoxicity.
    • Results indicated that certain derivatives exhibited enhanced anticancer activity compared to their non-glycosylated counterparts, highlighting the importance of structural modifications in enhancing biological activity .
  • Molecular Docking Studies :
    • Molecular docking studies revealed good binding affinities for several synthesized compounds with targets relevant to cancer treatment.
    • The docking results support the hypothesis that structural features significantly influence binding interactions with biological targets .

Properties

IUPAC Name

7-[(3-chlorophenyl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN5S/c19-14-3-1-2-13(8-14)10-26-18-16-17(21-11-22-18)25(24-23-16)9-12-4-6-15(20)7-5-12/h1-8,11H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDRGIXBFZBMRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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